ML-9

概要

説明

ML-9は、Aktキナーゼ、ミオシン軽鎖キナーゼ、および間質相互作用分子1の選択的かつ有効な阻害剤です。 オートファゴソーム形成を促進し、その分解を阻害することによってオートファジーを誘導する能力で知られています .

科学的研究の応用

ML-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study kinase inhibition and autophagy.

Biology: Employed in research on cell signaling pathways and autophagy mechanisms.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other anticancer drugs like docetaxel.

Industry: Utilized in the development of new therapeutic agents and research tools

作用機序

ML-9は、Aktキナーゼ、ミオシン軽鎖キナーゼ、および間質相互作用分子1を阻害することにより、その効果を発揮します。この阻害は、オートファゴソーム形成の促進と、その分解の阻害につながります。 関与する分子標的と経路には、Akt/哺乳類ラパマイシン標的経路とオートファジー経路が含まれます .

生化学分析

Biochemical Properties

ML-9 hydrochloride is a selective inhibitor of myosin light chain kinase (MLCK), with Ki values of 4, 32, and 54 μM for MLCK, PKA, and PKC respectively . It also inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . These interactions highlight the role of this compound in biochemical reactions.

Cellular Effects

It is known that this compound hydrochloride can influence cell function by inhibiting MLCK, which plays a crucial role in muscle contraction and cell motility .

Molecular Mechanism

This compound acts by delaying MLCK phosphorylation through binding at or near the ATP binding site . This inhibits insulin-stimulated 2-deoxyglucose transport, PP-1 activation in adipocytes, PKA, Akt1 (PKB), and Rsk (S6 kinase) .

Transport and Distribution

This compound hydrochloride is considered to be non-hazardous for transport

Subcellular Localization

Machine learning models have been developed to predict RNA localizations , which may provide insights into the subcellular localization of this compound.

準備方法

ML-9の合成には、特定の出発物質を制御された条件下で反応させるなど、いくつかのステップが含まれます。詳細な合成経路と反応条件は、所有権があり、一般的に公開文献では開示されていません。 工業生産方法も同様の合成経路に従いますが、大規模生産向けに最適化されています .

化学反応の分析

ML-9は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応を起こすこともありますが、これはそれほど一般的ではありません。

置換: this compoundは、ある官能基が別の官能基に置き換わる置換反応に関与できます。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。

科学研究への応用

This compoundは、次のような広範な科学研究への応用があります。

化学: キナーゼ阻害とオートファジーを研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路とオートファジーメカニズムの研究に使用されます。

医学: 特にドセタキセルなどの他の抗がん剤の有効性を高める、がん治療における可能性が調査されています。

類似化合物との比較

ML-9は、Aktキナーゼとミオシン軽鎖キナーゼの両方を二重に阻害するという点でユニークであり、研究において貴重なツールとなっています。類似の化合物には次のものがあります。

ML-7: ミオシン軽鎖キナーゼの別の阻害剤ですが、特異性と効力が異なります。

ブレブスタチン: 非筋肉ミオシンIIの選択的阻害剤。

フェナマクリル: フザリウムミオシンIの特異的阻害剤

特性

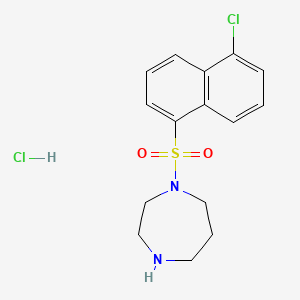

IUPAC Name |

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147228 | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-50-1 | |

| Record name | ML 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105637-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

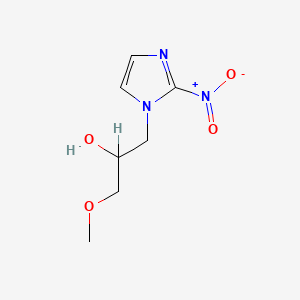

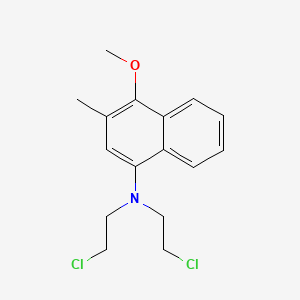

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。